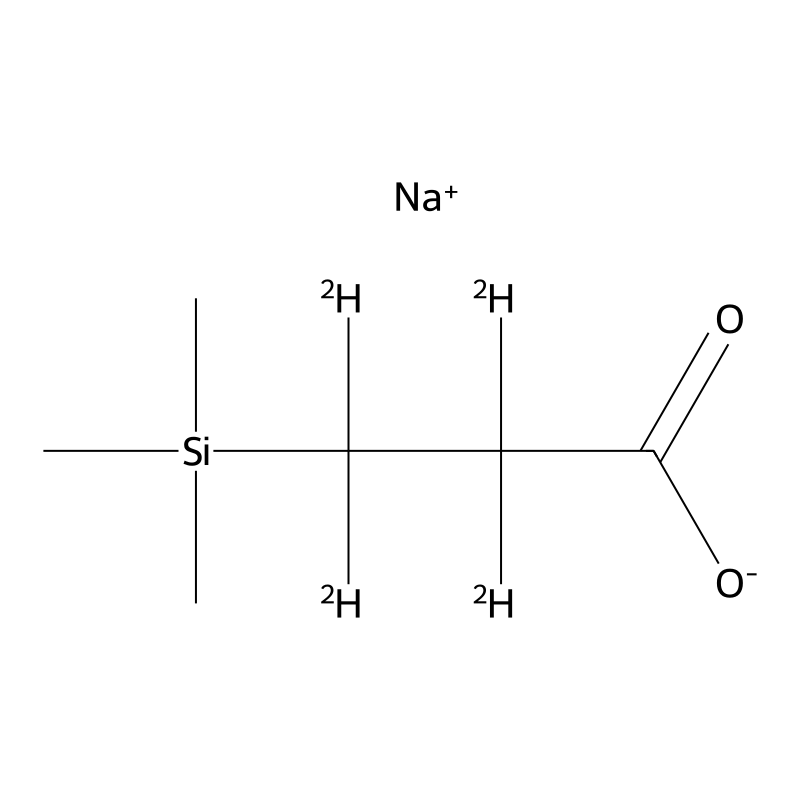Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
Catalog No.
S1523993
CAS No.
24493-21-8
M.F
C6H14NaO2Si
M. Wt
173.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
24493-21-8
Product Name
Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate
IUPAC Name
sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate
Molecular Formula
C6H14NaO2Si
Molecular Weight
173.27 g/mol
InChI
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/i4D2,5D2;
InChI Key
LFURPMCPSFAXJY-HGFPCDIYSA-N
SMILES
C[Si](C)(C)CCC(=O)[O-].[Na+]
Synonyms
Sodium 3-(Trimethylsilyl)propionate-2,2,3,3-d4; 2,2,3,3-d4-3-(Trimethylsilyl)propionic Acid Sodium Salt
Canonical SMILES
C[Si](C)(C)CCC(=O)O.[Na]
Isomeric SMILES
[2H]C([2H])(C(=O)O)C([2H])([2H])[Si](C)(C)C.[Na]
Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy:
- TSP-d4 is a widely used internal standard for proton (¹H) NMR spectroscopy due to its several desirable characteristics [, ].
- It possesses a single, well-separated peak at a chemical shift (δ) of 0.00 ppm, making it a reliable reference point for chemical shift calibration in various NMR experiments [, ].
- Additionally, its deuterated nature eliminates interference from the solvent peak (usually water at δ ~ 4.79 ppm) in aqueous solutions, offering better spectral clarity [, ].
Deuterium Source for Isotopic Labeling:
- The presence of four deuterium atoms (²H) in the molecule makes TSP-d4 a valuable source of deuterium for isotopic labeling experiments [].
- By incorporating deuterium into specific positions of molecules, researchers can study various aspects, such as kinetic isotope effects, metabolic pathways, and protein dynamics through techniques like deuterium exchange mass spectrometry (DXMS) [, ].
Reference Material for Mass Spectrometry:
- Origin: Commercially available from chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific [, ]. Synthesis methods are not readily available in open-source literature.
- Significance: Primarily used as a deuterium source in NMR (Nuclear Magnetic Resonance) spectroscopy [, ]. Deuterium labeling is a technique used to improve the resolution and sensitivity of NMR spectra by replacing protons with their heavier isotope, deuterium (²H). This is particularly useful for studying molecules with overlapping proton signals. Additionally, recent research suggests potential applications of TSP-d₄ in the development of disinfectants due to its antimicrobial properties [].
Molecular Structure Analysis
- The key features include:
- A central propionate chain (CH3CH2CO₂)
- A trimethylsilyl group (Si(CH3)₃) attached to the third carbon of the propionate chain
- Four deuterium atoms (²H) replacing all four hydrogens on the central two carbons (carbons 2, 3) of the propionate chain ([1])
- This specific deuterium labeling pattern makes TSP-d₄ a valuable internal standard for NMR spectroscopy, as the labeled methyl group (Si(CD₃)₃) produces a single, sharp peak in the ¹H NMR spectrum that doesn't overlap with most other signals [].
Chemical Reactions Analysis
- Due to its role as a reference compound in NMR, specific reactions involving TSP-d₄ are not typically studied. However, the general chemical properties of the compound can be inferred from its structure.
- Expected reactions include:
- Hydrolysis: The propionate group can undergo hydrolysis in acidic or basic conditions to yield propionic acid and sodium hydroxide.
- Oxidation: The trimethylsilyl group is susceptible to oxidation by strong oxidizing agents.
Physical And Chemical Properties Analysis
- Limited data exists on the specific physical and chemical properties of TSP-d₄.
- Based on its close resemblance to the non-deuterated form (sodium 3-(trimethylsilyl)propionate), it is expected to be:
- Not applicable for TSP-d₄ as it primarily functions as a reference compound in NMR.
- No specific safety data for TSP-d₄ is readily available.
- However, considering its structural similarity to sodium 3-(trimethylsilyl)propionate, it is likely to exhibit:
- Mild to moderate irritation upon contact with skin and eyes.
- No significant flammability hazards.
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
173.09118249 g/mol
Monoisotopic Mass
173.09118249 g/mol
Heavy Atom Count
10
GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
24493-21-8
Wikipedia
3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






